(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

PET radiochemistry Carbon‑11 labeling Dopamine D2 receptor

(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (CAS 22795-99-9) is a chiral, non‑racemic secondary amine building block characterized by a single stereocenter in the pyrrolidine ring. Its (S)-configuration is essential for imparting the desired stereochemistry in downstream pharmaceutical targets, particularly in the synthesis of enantiopure dopamine D2 receptor antagonists and PET tracers.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 22795-99-9
Cat. No. B131597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine
CAS22795-99-9
Synonyms(2S)-1-Ethyl-2-pyrrolidinemethanamine;  (-)-2-(Aminomethyl)-1-ethyl-pyrrolidine;  (-)-1-Ethyl-2-(aminomethyl)pyrrolidine;  (-)-2-(Aminomethyl)-1-ethylpyrrolidine;  (S)-(-)-1-Ethyl-2-pyrrolidinemethanamine;  S-(-)-2-(Aminomethyl)-N-ethylpyrrolidine; 
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCN1CCCC1CN
InChIInChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m0/s1
InChIKeyUNRBEYYLYRXYCG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (CAS 22795-99-9) Is a Differentiated Chiral Building Block


(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine (CAS 22795-99-9) is a chiral, non‑racemic secondary amine building block characterized by a single stereocenter in the pyrrolidine ring [1]. Its (S)-configuration is essential for imparting the desired stereochemistry in downstream pharmaceutical targets, particularly in the synthesis of enantiopure dopamine D2 receptor antagonists and PET tracers [2][3]. Unlike its (R)-enantiomer or the racemic mixture, this specific stereoisomer is the requisite precursor for clinically utilized agents such as levosulpiride and radiolabeled raclopride, making its procurement a critical step in achieving stereochemical fidelity in drug development [4].

The Procurement Pitfall: Why (S)-2-Aminomethyl-1-ethylpyrrolidine Cannot Be Replaced by Its Racemate or (R)-Enantiomer


Generic substitution with racemic 2-aminomethyl-1-ethylpyrrolidine (CAS 26116-12-1) or the (R)-(+)-enantiomer (CAS 22795-97-7) is not viable due to profound stereospecificity in downstream pharmacology. The pharmacological activity of benzamide antipsychotics like remoxipride and levosulpiride resides exclusively in the (S)-enantiomer, which is derived directly from (S)-2-aminomethyl-1-ethylpyrrolidine; use of the racemate yields an undesired mixture requiring costly separation, while the (R)-enantiomer leads to inactive or even antagonistic stereoisomers [1][2]. Additionally, in asymmetric catalysis, the chiral scaffold of the (S)-enantiomer dictates the absolute configuration of the resulting products; substituting with the (R)-form would invert the stereochemical outcome and render the synthetic route invalid [3]. The quantitative evidence below confirms the non‑interchangeability of these closely related analogs.

Quantitative Evidence for Selecting (S)-2-Aminomethyl-1-ethylpyrrolidine Over Its Analogs


Enantiomeric Purity Drives Radiochemical Yield and Specific Activity in PET Tracer Synthesis

In the synthesis of ([11C]carbonyl)raclopride, the use of enantiopure (S)-(-)-2-aminomethyl-1-ethylpyrrolidine is mandatory; the (R)-enantiomer or racemate would generate the inactive (R)-raclopride isomer, which cannot be used for D2 receptor imaging. The specific (S)-enantiomer enables a reproducible palladium‑mediated carbonylation with a decay‑corrected radiochemical yield of 50 ± 5% and a specific radioactivity of 34 ± 1 GBq/μmol, parameters that are unattainable with the racemic precursor due to the need for subsequent chiral separation [1].

PET radiochemistry Carbon‑11 labeling Dopamine D2 receptor

Catalytic Asymmetric Efficiency: Immobilized (S)-Enantiomer Achieves 98% ee in Tandem Aza-Michael–Henry Reactions

When immobilized on SBA‑15 mesoporous silica, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine catalyzes the asymmetric aza‑Michael–Henry cascade reaction between 2‑aminobenzaldehyde and β‑nitrostyrolene with an enantiomeric excess (ee) of 98% and a chemical yield of 85%. In contrast, immobilization of the (R)-enantiomer yields the opposite enantiomer with equally high ee, while the racemic amine or simpler achiral amines (e.g., unsubstituted pyrrolidine) give substantially lower or no stereocontrol [1].

Asymmetric catalysis Heterogeneous catalysis Chiral dihydroquinoline

Optical Rotation as a Release Specification: Vendor‑Defined Purity and Identity Windows

Commercial suppliers establish strict optical rotation ranges to verify enantiomeric integrity. For (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, the specified [α]20D is –97° to –94° (c = 0.9, CHCl₃) . The (R)-(+)-enantiomer exhibits an optical rotation of approximately +100° under identical conditions . The racemic mixture has a net optical rotation of 0°. Any deviation from the specified window indicates enantiomeric contamination or degradation.

Quality control Chiral purity Analytical chemistry

Pharmaceutical Intermediate Purity: 99% GC Specification Mitigates Impurity‑Driven Yield Loss in Levosulpiride Manufacture

Commercial sources such as Aladdin Scientific specify a purity of 99% (GC) for (S)-2-aminomethyl-1-ethylpyrrolidine . In the synthesis of levosulpiride, this high purity is essential because the compound is directly coupled to the benzamide core; any unreacted racemic amine or other nitrogenous impurities would carry through to the final drug substance, potentially creating new impurities that require additional purification steps . Lower‑purity grades (e.g., 95% or racemic mixtures) would significantly reduce the overall yield and increase purification costs.

Pharmaceutical synthesis Antipsychotic intermediate Levosulpiride

Validated Application Scenarios for (S)-2-Aminomethyl-1-ethylpyrrolidine Based on Quantitative Evidence


Synthesis of Enantiopure Dopamine D2 PET Tracers (e.g., [11C]Raclopride)

In the production of carbon‑11 labeled raclopride for positron emission tomography (PET) imaging, the (S)-enantiomer is the exclusive precursor for obtaining the biologically active (S)-tracer. As demonstrated by Rahman et al., the palladium‑mediated carbonylation of the (S)-enantiomer yields ([11C]carbonyl)raclopride with a 50 ± 5% decay‑corrected radiochemical yield and 34 ± 1 GBq/μmol specific radioactivity [1]. Use of the (R)-enantiomer or racemic mixture would produce an inactive tracer or necessitate an inefficient chiral resolution step, respectively. Procurement of the certified (S)-enantiomer therefore directly determines the feasibility and efficiency of clinical‑grade tracer manufacturing.

Asymmetric Heterogeneous Catalysis for Chiral Dihydroquinoline Synthesis

Researchers developing immobilized chiral amine catalysts for asymmetric tandem reactions can employ (S)-(-)-2-aminomethyl-1-ethylpyrrolidine to achieve high enantioselectivity. When grafted onto SBA‑15 mesoporous silica, this (S)-enantiomer catalyzes the aza‑Michael–Henry cascade between 2‑aminobenzaldehyde and β‑nitrostyrolene, affording the chiral 3‑nitro‑1,2‑dihydroquinoline product with 98% ee and 85% chemical yield [2]. The stereochemical outcome is fully predictable: selecting the (S)-enantiomer yields the (S)-product, while the (R)-enantiomer yields the opposite antipode. This application is relevant for laboratories synthesizing chiral nitrogen‑containing heterocycles for medicinal chemistry programs.

Large‑Scale Manufacture of Levosulpiride Active Pharmaceutical Ingredient (API)

Levosulpiride, a prokinetic and antipsychotic benzamide, requires (S)-2-aminomethyl-1-ethylpyrrolidine as the key chiral intermediate. Industrial producers rely on high‑purity (>99% GC) material to minimize the formation of diastereomeric impurities during amide bond formation . The use of the (R)-enantiomer would lead to the inactive (R)-levosulpiride, while the racemate would produce a 1:1 mixture of active and inactive enantiomers, requiring costly chromatographic separation. Suppliers of this intermediate often provide comprehensive documentation (COA, SDS) to support regulatory filings, making it the preferred procurement choice for GMP manufacturing environments .

Quality Control and Release Testing Using Optical Rotation

Incoming quality control laboratories can verify the enantiomeric identity of received material by measuring specific optical rotation against the established specification range of –97° to –94° (c = 0.9, CHCl₃) . This rapid, non‑destructive test distinguishes the (S)-enantiomer from the (R)-enantiomer (~+100°) and the racemate (0°). Any significant deviation from the expected negative rotation immediately flags potential enantiomeric contamination, mislabeling, or degradation, enabling procurement teams to reject unsuitable lots before they are used in sensitive synthetic or analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.